L-Aspartic acid, potassium salt

Description

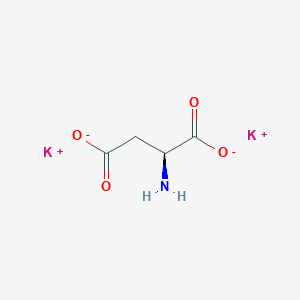

Structure

2D Structure

3D Structure of Parent

Propriétés

Numéro CAS |

14007-45-5 |

|---|---|

Formule moléculaire |

C4H7KNO4 |

Poids moléculaire |

172.20 g/mol |

Nom IUPAC |

potassium (2S)-2-amino-4-hydroxy-4-oxobutanoate |

InChI |

InChI=1S/C4H7NO4.K/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/t2-;/m0./s1 |

Clé InChI |

YTDJTZGUTCBZCT-DKWTVANSSA-N |

SMILES isomérique |

C([C@@H](C(=O)O)N)C(=O)O.[K] |

SMILES canonique |

C(C(C(=O)O)N)C(=O)O.[K] |

Autres numéros CAS |

14007-45-5 1115-63-5 64723-18-8 2001-89-0 |

Numéros CAS associés |

2001-89-0 1115-63-5 |

Synonymes |

(+-)-Aspartic Acid (R,S)-Aspartic Acid Ammonium Aspartate Aspartate Aspartate Magnesium Hydrochloride Aspartate, Ammonium Aspartate, Calcium Aspartate, Dipotassium Aspartate, Disodium Aspartate, Magnesium Aspartate, Monopotassium Aspartate, Monosodium Aspartate, Potassium Aspartate, Sodium Aspartic Acid Aspartic Acid, Ammonium Salt Aspartic Acid, Calcium Salt Aspartic Acid, Dipotassium Salt Aspartic Acid, Disodium Salt Aspartic Acid, Hydrobromide Aspartic Acid, Hydrochloride Aspartic Acid, Magnesium (1:1) Salt, Hydrochloride, Trihydrate Aspartic Acid, Magnesium (2:1) Salt Aspartic Acid, Magnesium-Potassium (2:1:2) Salt Aspartic Acid, Monopotassium Salt Aspartic Acid, Monosodium Salt Aspartic Acid, Potassium Salt Aspartic Acid, Sodium Salt Calcium Aspartate Dipotassium Aspartate Disodium Aspartate L Aspartate L Aspartic Acid L-Aspartate L-Aspartic Acid Magnesiocard Magnesium Aspartate Mg-5-Longoral Monopotassium Aspartate Monosodium Aspartate Potassium Aspartate Sodium Aspartate |

Origine du produit |

United States |

Fundamental Biochemical Roles of Potassium L Aspartate in Biological Systems

Role of Potassium Ions in Cellular Homeostasis and Physiological Functions

Potassium (K+) is the most abundant intracellular cation and is crucial for a multitude of physiological processes. nih.gov Its concentration gradient across the cell membrane is primarily established and maintained by the Na+/K+-ATPase pump, which actively transports potassium ions into the cell and sodium ions out. nih.govnih.gov This electrogenic pump creates a high intracellular potassium concentration, which is fundamental to several cellular functions. nih.gov

A primary role of potassium is the establishment of the resting membrane potential in virtually all animal cells. nih.govwikipedia.org This is largely due to "potassium leak channels," which are more permeable to K+ than other ions, allowing a slight efflux of potassium down its steep concentration gradient. nih.gov This movement of positive charge out of the cell leaves the interior with a net negative charge, creating the membrane potential that is critical for the function of excitable cells like neurons and muscle cells. wikipedia.orgontosight.ai

In these excitable cells, potassium channels are key in shaping the action potential. wikipedia.org The repolarization phase of an action potential is driven by the outward flow of K+ ions, which resets the membrane potential, allowing the cell to fire again. ontosight.ai This process is vital for nerve impulse transmission, muscle contraction, and the regulation of a regular heartbeat. wikipedia.orgontosight.aihealthline.com Dysregulation of potassium channel function can lead to severe conditions such as cardiac arrhythmias. wikipedia.orgontosight.ai

Beyond its role in cellular electricity, potassium is involved in:

Enzyme Activation: Many enzymes require potassium as a cofactor for their activity, including some involved in protein synthesis and carbohydrate metabolism. termedia.pl

Cell Volume Regulation: As a major intracellular osmolyte, potassium helps maintain cell volume and prevent cellular swelling or shrinking. ontosight.ailibretexts.org

Hormone Secretion: The function of potassium channels is linked to the secretion of hormones such as insulin (B600854) from pancreatic beta-cells. wikipedia.org

Table 1: Key Physiological Functions of Potassium Ions

| Function | Mechanism | Biological Importance |

|---|---|---|

| Resting Membrane Potential | High intracellular K+ concentration and efflux through K+ leak channels. nih.gov | Establishes the electrical potential across the cell membrane, crucial for all cells, especially excitable ones. nih.govwikipedia.org |

| Action Potential Repolarization | Outward flow of K+ ions through voltage-gated K+ channels. ontosight.ai | Resets the membrane potential in neurons and muscle cells, enabling repeated firing. wikipedia.org |

| Nerve Impulse Transmission | Generation and propagation of action potentials along nerve fibers. ontosight.aihealthline.com | Allows for communication within the nervous system. healthline.com |

| Muscle Contraction | Regulation of membrane potential in muscle cells. ontosight.aihealthline.com | Essential for both skeletal and cardiac muscle function. healthline.com |

| Enzyme Cofactor | Binds to enzymes to facilitate their catalytic activity. termedia.pl | Supports cellular metabolism, including protein and glycogen (B147801) synthesis. termedia.pl |

| Cell Volume Regulation | Maintains osmotic balance across the cell membrane. ontosight.ailibretexts.org | Prevents crenation or lysis of cells. |

Role of L-Aspartate in Core Metabolic Pathways

L-aspartate, the ionic form of aspartic acid, is a non-essential amino acid that serves as a critical node in cellular metabolism. encyclopedia.pubbiologyonline.com It is synthesized from the citric acid cycle intermediate oxaloacetate via transamination. nih.govsigmaaldrich.com Its central position allows it to connect carbohydrate and protein metabolism and serve as a precursor for a wide array of vital biomolecules. encyclopedia.pubmdpi.com

Key metabolic roles of L-aspartate include:

Urea (B33335) Cycle: L-aspartate is a key participant in the urea cycle, the primary pathway for the detoxification of ammonia (B1221849) in the liver. biologyonline.comnih.govresearchgate.net It donates the second nitrogen atom for the formation of argininosuccinate (B1211890), a direct precursor to urea. researchgate.net This process is coupled with gluconeogenesis, as the carbon skeleton of aspartate (as fumarate) can be funneled back into the citric acid cycle and used for glucose synthesis. researchgate.netresearchgate.net

Gluconeogenesis: Aspartate is a major substrate for gluconeogenesis, the synthesis of glucose from non-carbohydrate sources. biologyonline.comnih.gov Through the malate-aspartate shuttle, it transports reducing equivalents from the mitochondria to the cytosol and can be converted to oxaloacetate, a starting point for the gluconeogenic pathway. biologyonline.comsigmaaldrich.comwikipedia.org

Precursor for Biomolecules: L-aspartate is a fundamental building block for the synthesis of other amino acids, including asparagine, methionine, threonine, isoleucine, and lysine (B10760008) in plants and microorganisms. biologyonline.commdpi.com In humans, it is a precursor for asparagine and arginine. encyclopedia.pubnih.gov Furthermore, it is essential for the de novo synthesis of pyrimidines and contributes a nitrogen atom to the synthesis of purines, the building blocks of DNA and RNA. encyclopedia.pubmdpi.comnih.gov

Neurotransmission: In the central nervous system, L-aspartate acts as an excitatory neurotransmitter that stimulates NMDA receptors, although less potently than glutamate (B1630785). wikipedia.orgsmpdb.ca

Table 2: L-Aspartate in Major Metabolic Pathways

| Metabolic Pathway | Role of L-Aspartate | Key Enzymes/Processes | Significance |

|---|---|---|---|

| Urea Cycle | Donates a nitrogen atom for urea synthesis. researchgate.netresearchgate.net | Argininosuccinate Synthetase, Argininosuccinate Lyase. researchgate.net | Detoxification of ammonia. nih.gov |

| Gluconeogenesis | Serves as a carbon source for glucose synthesis. biologyonline.comnih.gov | Malate-Aspartate Shuttle, conversion to Oxaloacetate. sigmaaldrich.comwikipedia.org | Maintenance of blood glucose levels during fasting. |

| Amino Acid Synthesis | Precursor for asparagine, methionine, threonine, lysine, and isoleucine. biologyonline.commdpi.com | Asparagine Synthetase, Aspartate Kinase. sigmaaldrich.commdpi.com | Provides building blocks for protein synthesis. |

| Nucleotide Synthesis | Provides atoms for the construction of purine (B94841) and pyrimidine (B1678525) rings. encyclopedia.pubnih.gov | De novo pyrimidine synthesis, purine nucleotide cycle. encyclopedia.pub | Essential for DNA and RNA synthesis and cellular energy (ATP, GTP). nih.gov |

| Neurotransmission | Acts as an excitatory neurotransmitter. wikipedia.orgsmpdb.ca | Stimulation of NMDA receptors. wikipedia.org | Participates in synaptic signaling in the brain. |

Interplay between Potassium Ions and L-Aspartate in Cellular Processes

The functions of potassium and L-aspartate are not merely independent but are often intertwined, particularly in processes involving membrane transport and cellular excitability. The transport of L-aspartate into cells is frequently coupled with the movement of potassium ions.

Research has shown that the transport of acidic amino acids like L-aspartate across the cell membrane is linked to potassium ion transport. nih.gov Excitatory amino acid transporters (EAATs), which move aspartate and glutamate into cells, function by co-transporting sodium and a proton, while counter-transporting a potassium ion. nih.gov This mechanism uses the electrochemical gradients of these ions to accumulate aspartate inside the cell against a significant concentration gradient. nih.gov Kinetic studies have demonstrated that extracellular potassium can increase the affinity of the transport system for aspartate, suggesting that K+ is co-transported with the amino acid. nih.gov

This interplay is particularly significant in the nervous system. Neuronal activity involves the release of excitatory neurotransmitters like glutamate and aspartate, and also a large efflux of potassium ions. oup.com Astrocytes, a type of glial cell, are crucial for clearing both excess neurotransmitters and potassium from the extracellular space to maintain neuronal function. mdpi.com The uptake of aspartate by astrocytes is directly linked to this potassium buffering capacity. mdpi.com

Furthermore, the compound potassium L-aspartate itself has been studied for its potential protective roles. L-aspartic acid can act as a carrier to transport K+ into cells. spandidos-publications.com This action can be beneficial in conditions of cellular stress. For instance, in traumatic brain injury models, the administration of potassium aspartate has been shown to improve neurological outcomes by increasing ATP levels and the activity of Na+/K+-ATPase, thereby helping to restore potassium homeostasis. nih.gov The aspartate component can support energy production through the citric acid cycle, while the potassium helps to correct ion imbalances that occur during cellular injury. nih.govpatsnap.com This synergistic effect highlights how the combination of these two molecules can support fundamental cellular processes, especially under metabolically demanding or pathological conditions.

Cellular and Molecular Mechanisms of Action

Ion Transport Dynamics and Regulation

The physiological effects of potassium L-aspartate are rooted in the distinct and synergistic actions of its constituent ions, potassium (K⁺) and the L-aspartate anion, on cellular ion transport systems. When dissociated, these components influence and participate in a complex network of membrane transport dynamics that are fundamental to cellular function.

Potassium Ion Transporter Systems and Channels

Potassium ions are essential for normal cell function, playing a critical role in maintaining intracellular fluid volume and establishing transmembrane electrochemical gradients. nih.gov The significant difference between intracellular and extracellular potassium concentrations, with intracellular levels being about 30 times higher, generates a membrane potential crucial for processes like nerve transmission and muscle contraction. nih.gov This gradient is actively maintained by the Na⁺/K⁺-ATPase transporter. nih.gov

L-Aspartate Carrier-Mediated Uptake

L-aspartate, an excitatory amino acid, is transported into cells via specific carrier-mediated systems. patsnap.com The uptake of L-aspartate is not a passive process; it is actively transported into cells. nih.gov In mammals, the primary transporters for aspartate and glutamate (B1630785) are members of the Solute Carrier (SLC) superfamily, specifically the high-affinity excitatory amino acid transporters (EAATs), which belong to the SLC1 family. The transport process is often coupled to the electrochemical gradients of other ions.

Studies have identified several distinct systems responsible for L-aspartate uptake. Research in human fibroblasts has identified a transport system designated X⁻AG, which is responsible for the uptake of anionic amino acids like aspartate. nih.gov In bacteria, specific transporters such as YveA in Bacillus subtilis have been identified as primary L-aspartate uptake systems. This transporter is a member of the amino acid/polyamine/organocation (APC) superfamily.

Co-transport and Counter-transport Mechanisms (e.g., Aspartate-K⁺ Cotransport)

The transport of L-aspartate is intricately linked with the movement of cations across the cell membrane through co-transport (symport) and counter-transport (antiport) mechanisms. A frequently observed interrelationship exists between the transport of acidic amino acids and potassium ions. nih.gov

Kinetic studies in the microorganism Streptomyces hydrogenans have provided direct evidence for an Aspartate-K⁺ cotransport mechanism. nih.gov Key findings from this research include:

The influx of L-aspartate into cells rich in potassium was specifically stimulated by the presence of extracellular K⁺. nih.gov

Kinetic analysis revealed that extracellular K⁺ increased the affinity of the transport systems for L-aspartate by a factor of three. nih.gov

Conversely, measurements of K⁺ uptake showed that the influx of potassium was stimulated by extracellular L-aspartate. nih.gov

These results strongly suggest that the potassium ion is bound by the aspartate carrier and is transported across the membrane together with the amino acid. nih.gov

In other systems, L-aspartate transport is coupled with other ions. Mammalian EAATs, for instance, couple the uptake of glutamate or aspartate to the co-transport of three sodium ions (Na⁺) and one proton (H⁺), and the counter-transport of one potassium ion (K⁺). Within mitochondria, the aspartate/glutamate carriers (AGCs), members of the SLC25 family, facilitate the exchange of mitochondrial aspartate for cytosolic glutamate plus a proton. This transport is electrogenic, as aspartate is transported as an anion while glutamate is co-transported with a proton.

Modulation of Membrane Potential and Electrochemical Gradients

By delivering both potassium and L-aspartate, the compound can influence the membrane potential and electrochemical gradients that are vital for cellular excitability and transport processes. The potassium component directly contributes to the K⁺ gradient, which is a primary determinant of the resting membrane potential. nih.govnih.govpatsnap.com High extracellular potassium concentrations are known to depolarize the cell membrane. nih.gov

The transport of L-aspartate itself is linked to these gradients. The activity of several amino acid transport systems, including the anionic amino acid transporter system X⁻AG, is sensitive to alterations in the membrane potential that result from changes in external K⁺ concentration. nih.gov Depolarization of the membrane by high extracellular K⁺ has been shown to depress the activity of this transport system. nih.gov Therefore, the administration of potassium L-aspartate introduces two components that are mechanistically linked: the potassium ion, which directly affects membrane potential, and the L-aspartate anion, whose transport into the cell is modulated by that same potential and is often coupled to the movement of potassium itself. patsnap.comnih.gov

Metabolic Pathway Interconnections

Beyond its role in ion transport, the L-aspartate component of potassium L-aspartate is a central metabolite that integrates into core metabolic pathways, most notably the tricarboxylic acid (TCA) cycle.

Integration into the Tricarboxylic Acid (TCA) Cycle Flux

L-aspartate serves as a critical anaplerotic substrate, meaning it can replenish the intermediates of the TCA cycle that may be depleted for biosynthetic purposes. wikipedia.org The TCA cycle is a central hub of cellular metabolism, essential for both energy production and providing precursors for the synthesis of biomolecules. wikipedia.orgnih.gov

The primary mechanism for L-aspartate's integration into the TCA cycle is its conversion to oxaloacetate. nih.gov This reaction is a reversible transamination, typically catalyzed by the enzyme aspartate aminotransferase, which transfers the amino group from L-aspartate to α-ketoglutarate, forming glutamate and oxaloacetate.

Table 1: Key Reactions in L-Aspartate Integration into the TCA Cycle

| Reactant(s) | Product(s) | Enzyme | Metabolic Pathway | Role of L-Aspartate |

| L-Aspartate + α-Ketoglutarate | Oxaloacetate + L-Glutamate | Aspartate Aminotransferase (AST/GOT) | TCA Cycle Anaplerosis | Source of Oxaloacetate |

| Oxaloacetate | Tricarboxylic Acid (TCA) Cycle | Replenished Intermediate |

This anaplerotic function of L-aspartate is particularly crucial for proliferating cells, where TCA cycle intermediates are heavily used for the synthesis of nucleotides and proteins. nih.gov Supplying L-aspartate can facilitate TCA cycle activity, contributing to the production of NADH, the reducing equivalents used in the electron transport chain for ATP synthesis. nih.gov The malate-aspartate shuttle is another key process involving L-aspartate, which facilitates the transfer of reducing equivalents produced during glycolysis in the cytoplasm into the mitochondria for oxidative phosphorylation. nih.govkhanacademy.org In this shuttle, aspartate is transported out of the mitochondria in exchange for glutamate, playing a vital role in cellular energy metabolism.

Participation in the Urea (B33335) Cycle and Ammonia (B1221849) Detoxification

L-aspartate is a critical component in the detoxification of ammonia, a toxic byproduct of amino acid catabolism, through its participation in the urea cycle. This metabolic pathway, primarily occurring in the liver, converts ammonia into the less toxic compound urea, which is then excreted. uomisan.edu.iqnews-medical.net One of the two nitrogen atoms in the urea molecule is directly supplied by L-aspartate. uomisan.edu.iq

The process begins with the formation of carbamoyl (B1232498) phosphate (B84403) from ammonia and bicarbonate in the mitochondria. news-medical.net This molecule then combines with ornithine to form citrulline, which is transported to the cytosol. news-medical.net In the cytosol, the key step involving L-aspartate occurs: the enzyme argininosuccinate (B1211890) synthetase catalyzes the condensation of citrulline and L-aspartate to form argininosuccinate. This reaction is driven by the hydrolysis of ATP to AMP and pyrophosphate. nih.gov

Subsequently, argininosuccinate is cleaved by argininosuccinate lyase to yield arginine and fumarate (B1241708). news-medical.net The fumarate produced can then enter the citric acid cycle. uomisan.edu.iq Finally, arginase hydrolyzes arginine to produce urea and regenerate ornithine, which is transported back into the mitochondria to continue the cycle. nih.gov The provision of L-aspartate is therefore essential for the continuous operation of the urea cycle and the safe disposal of ammonia from the body. patsnap.com

Malate-Aspartate Shuttle and Cellular Redox State Regulation

The malate-aspartate shuttle is a crucial biochemical system for the translocation of reducing equivalents, in the form of NADH, from the cytosol into the mitochondrial matrix. wikipedia.orgnih.gov This process is vital for cellular respiration as the inner mitochondrial membrane is impermeable to NADH. wikipedia.org L-aspartate is a key participant in this shuttle, which plays a significant role in regulating the cellular redox state, particularly the NAD+/NADH ratio in both the cytosol and mitochondria. taylorandfrancis.comresearchgate.net

The shuttle involves two main antiporter proteins in the inner mitochondrial membrane: the glutamate-aspartate transporter and the malate-α-ketoglutarate transporter. nih.gov In the cytosol, NADH reduces oxaloacetate to malate (B86768), a reaction catalyzed by cytosolic malate dehydrogenase. wikipedia.org Malate is then transported into the mitochondrial matrix in exchange for α-ketoglutarate. wikipedia.org

Inside the mitochondrion, mitochondrial malate dehydrogenase oxidizes malate back to oxaloacetate, reducing mitochondrial NAD+ to NADH. wikipedia.org This newly formed NADH can then donate its electrons to the electron transport chain for ATP synthesis. wikipedia.org To complete the cycle, oxaloacetate is transaminated by mitochondrial aspartate aminotransferase, using glutamate as the amino donor, to form L-aspartate and α-ketoglutarate. wikipedia.org The L-aspartate is then transported out to the cytosol in exchange for glutamate, where it is converted back to oxaloacetate by cytosolic aspartate aminotransferase, thus completing the shuttle. wikipedia.org By facilitating the transport of reducing equivalents into the mitochondria, the malate-aspartate shuttle, with L-aspartate as an essential intermediate, directly influences the rate of oxidative phosphorylation and helps maintain the balance of the NAD+/NADH ratio between cellular compartments. taylorandfrancis.com

Precursor in Amino Acid Biosynthesis

L-aspartate, a non-essential amino acid, serves as a fundamental precursor for the biosynthesis of several other amino acids in plants and microorganisms. wikipedia.orgresearchgate.net This metabolic hub gives rise to a family of amino acids that are essential for humans, including asparagine, threonine, methionine, and lysine (B10760008). libretexts.orgyoutube.com The metabolic pathways originating from L-aspartate are highly regulated to ensure a balanced supply of these crucial building blocks for protein synthesis and other vital cellular functions. wikipedia.org

Asparagine Synthesis

Asparagine is synthesized directly from L-aspartate in an ATP-dependent reaction catalyzed by the enzyme asparagine synthetase. sigmaaldrich.comnih.gov In this reaction, the amide group from glutamine is transferred to L-aspartate, forming asparagine and glutamate. wikipedia.orgresearchgate.net The reaction proceeds through a β-aspartyl-AMP intermediate. nih.gov This conversion is a crucial step in nitrogen metabolism, as asparagine serves as a significant molecule for nitrogen transport and storage in many organisms. researchgate.net

Threonine, Methionine, and Lysine Pathways

The biosynthetic pathways for threonine, methionine, and lysine all commence with the phosphorylation of L-aspartate by aspartate kinase. youtube.comnih.gov This initial step is a key regulatory point in the aspartate family of amino acid synthesis. The resulting aspartyl-β-phosphate is then reduced to aspartate-β-semialdehyde. youtube.com From this branch point, the pathways diverge:

Lysine biosynthesis proceeds through the diaminopimelate (DAP) pathway in bacteria and plants, where aspartate-β-semialdehyde condenses with pyruvate. libretexts.orgyoutube.com

Threonine and Methionine biosynthesis both start with the reduction of aspartate-β-semialdehyde to homoserine. wikipedia.org Homoserine then serves as a branch point, with one branch leading to the synthesis of threonine and the other to methionine. researchgate.net The synthesis of threonine from homoserine involves phosphorylation and a subsequent rearrangement. wikipedia.org The pathway to methionine from homoserine involves the incorporation of a sulfur atom, typically from cysteine. researchgate.net

Glutamate and Arginine Interconversion

L-aspartate is metabolically linked to glutamate and arginine. Glutamate can be converted to L-aspartate through a transamination reaction catalyzed by aspartate aminotransferase, where α-ketoglutarate accepts an amino group from another amino acid to become glutamate, and L-aspartate is formed from oxaloacetate. researchgate.net Conversely, L-aspartate can be converted back to glutamate.

Furthermore, L-aspartate plays a role in the synthesis of arginine, which is part of the urea cycle. youtube.com In this cycle, L-aspartate condenses with citrulline to form argininosuccinate, which is then cleaved to produce arginine and fumarate. researchgate.net While not a direct conversion of the carbon skeleton of aspartate into arginine, it contributes a crucial nitrogen atom to the arginine molecule.

Contribution to Nucleotide and Nicotinamide Adenine Dinucleotide (NAD+) Synthesis

Beyond its role in protein synthesis, L-aspartate is a pivotal precursor in the de novo synthesis of nucleotides, the building blocks of DNA and RNA, as well as the essential coenzyme Nicotinamide Adenine Dinucleotide (NAD+). mdpi.comnih.gov

In the synthesis of pyrimidine (B1678525) nucleotides, the initial step involves the formation of carbamoyl phosphate, which then reacts with L-aspartate to form N-carbamoylaspartate, a key intermediate in the pathway leading to the formation of the pyrimidine ring. oup.com For purine (B94841) nucleotide synthesis, L-aspartate contributes a nitrogen atom to the growing purine ring during the formation of inosine (B1671953) monophosphate (IMP), the precursor to both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). mdpi.com

L-aspartate is also a direct precursor for the de novo synthesis of NAD+ in many bacteria and plants. wikipedia.orgnih.gov The pathway begins with the oxidation of L-aspartate to iminoaspartate, which then condenses with a three-carbon unit to form quinolinate. researchgate.net Quinolinate is subsequently converted to nicotinic acid mononucleotide (NaMN), a key intermediate that is then adenylated and amidated to form NAD+. wikipedia.org

The following table summarizes the key enzymes involved in the metabolic pathways discussed:

| Metabolic Pathway | Key Enzyme | Function |

| Urea Cycle | Argininosuccinate Synthetase | Condenses L-aspartate and citrulline to form argininosuccinate. |

| Malate-Aspartate Shuttle | Aspartate Aminotransferase | Interconverts L-aspartate and oxaloacetate. |

| Asparagine Synthesis | Asparagine Synthetase | Synthesizes asparagine from L-aspartate and glutamine. |

| Threonine, Methionine, Lysine Synthesis | Aspartate Kinase | Phosphorylates L-aspartate, the initial step in the pathway. |

| Nucleotide Synthesis | Aspartate Carbamoyltransferase | Catalyzes the reaction between carbamoyl phosphate and L-aspartate in pyrimidine synthesis. |

| NAD+ Synthesis | L-aspartate Oxidase | Catalyzes the initial step in the de novo synthesis of NAD+ from L-aspartate. |

Enzymatic Modulations and Catalytic Functions

The biochemical significance of potassium L-aspartate is deeply rooted in the individual and synergistic roles of its constituent ions, potassium (K⁺) and L-aspartate, in a multitude of enzymatic processes. Potassium ions are pivotal in maintaining the conformational integrity and catalytic efficiency of numerous enzymes, while L-aspartate serves as a crucial substrate and metabolic intermediate. This section delves into the specific molecular mechanisms through which potassium L-aspartate influences key enzymatic activities central to cellular metabolism.

L-Aspartate Ammonia-Lyase (Aspartase) Activity and Regulatory Sites

L-aspartate ammonia-lyase, commonly known as aspartase, is an enzyme that catalyzes the reversible deamination of L-aspartate to form fumarate and ammonia. This reaction is a key process in microbial nitrogen metabolism. The regulation of aspartase activity is multifaceted, involving both substrate activation and the influence of metal ions.

While the activity of some ammonia-lyases is known to be influenced by monovalent cations like K⁺, the regulation of aspartase is more prominently characterized by its interaction with divalent cations and allosteric substrate binding. polimi.it Research has identified the existence of a distinct regulatory site on the aspartase enzyme, separate from the active site. nih.govwikipedia.org The binding of the substrate, L-aspartic acid, to this regulatory site, in conjunction with a required divalent metal ion, leads to an enhancement of the enzyme's catalytic activity. nih.govwikipedia.org

The enzymatic activity of aspartase from various sources, such as Bacillus sp. (AspB), is notably dependent on the presence of Mg²⁺ and alkaline conditions. mdpi.com However, this dependence is not universal across all aspartases, as some exhibit thermal stability and are independent of Mg²⁺ for their function. mdpi.com In Escherichia coli, aspartase exists in a pH-dependent equilibrium between a form at higher pH that necessitates a divalent metal ion and substrate activation, and a form at lower pH that does not require these activators.

Potassium-Dependent L-Asparaginases and Conformational Dynamics

L-asparaginases are enzymes that catalyze the hydrolysis of L-asparagine to L-aspartic acid and ammonia, playing a significant role in nitrogen mobilization in plants. These enzymes can be categorized into potassium-dependent and potassium-independent types, with the former offering a clear example of the direct regulatory role of potassium ions in enzyme function.

The activation of potassium-dependent L-asparaginases is contingent upon the binding of a potassium ion, which induces a critical conformational change in the enzyme's structure. This structural alteration is necessary for the enzyme to achieve its catalytically active state. The binding of potassium not only activates the enzyme but also enhances its thermal stability.

Structural and biochemical studies have elucidated the molecular basis for this potassium dependency. A key element is the "activation loop," where a specific amino acid residue, Ser-118, plays a crucial role in coordinating the potassium cation. The introduction of this serine residue into a potassium-independent asparaginase (B612624) can confer potassium activation. Conversely, mutating this residue in a potassium-dependent enzyme can abolish its activation by potassium.

The binding of potassium to this site triggers a conformational shift that influences the ionization of functional groups within the enzyme-substrate complex, thereby facilitating catalysis. The half-maximal effective concentration (EC₅₀) for potassium activation in these enzymes is typically in the range of 0.1 to 0.3 mM.

The table below summarizes the kinetic parameters of a potassium-dependent L-asparaginase (LjNSE1) from Lotus japonicus in the presence and absence of potassium, illustrating the profound effect of this ion on the enzyme's catalytic efficiency.

| Enzyme | Condition | Km for Asparagine | Enzyme Activity |

|---|---|---|---|

| LjNSE1 | - K⁺ | Higher | Baseline |

| LjNSE1 | + K⁺ | Lower | Increased tenfold |

Aspartate Aminotransferase and Transamination Reactions

Aspartate aminotransferase (AST) is a pivotal enzyme in amino acid metabolism, catalyzing the reversible transfer of an amino group from L-aspartate to α-ketoglutarate, yielding oxaloacetate and L-glutamate. wikipedia.org This transamination reaction is fundamental for both the synthesis and degradation of amino acids. wikipedia.org

The catalytic mechanism of AST is well-characterized and operates via a "ping-pong" mechanism, which involves two half-reactions. wikipedia.orgebi.ac.uk A critical component of this process is the coenzyme pyridoxal (B1214274) 5'-phosphate (PLP), a derivative of vitamin B₆. wikipedia.orgebi.ac.uk The reaction cycle involves the shuttling of the amino group between the PLP and pyridoxamine (B1203002) phosphate (PMP) forms of the coenzyme. wikipedia.org

While the roles of the substrate (L-aspartate) and the PLP cofactor are clearly defined, there is no strong evidence from the available research to suggest a direct catalytic or allosteric regulatory role for potassium ions in the function of aspartate aminotransferase itself. However, it is noteworthy that the transport of L-aspartate into cells, which makes the substrate available for the enzyme, can be linked to potassium ion gradients. Studies have shown an interrelationship between the transport of L-aspartate and potassium ions, where extracellular potassium can enhance the affinity of the transport system for aspartate. nih.gov This indicates an indirect role for potassium in ensuring the substrate supply for the transamination reaction catalyzed by AST.

The activity of aspartate aminotransferase in oat seedlings has been observed to be influenced by different potassium treatments, suggesting a broader physiological role of potassium in nitrogen metabolism which encompasses the activity of this enzyme. researchgate.net

General Potassium Ion Activation of Enzymes in Metabolism

Potassium is the most abundant intracellular cation and plays a crucial role in the activation of a wide array of enzymes essential for metabolism. patsnap.com It is estimated that over 60 different enzyme systems are activated by potassium. The mechanisms of this activation are generally classified into two types:

Type I Activation: In this mechanism, the monovalent cation acts as a cofactor, directly participating in the binding of the substrate to the enzyme's active site. This is often observed to occur in tandem with a divalent cation, such as Mg²⁺. The potassium ion helps to properly orient the substrate for catalysis.

Type II Activation: This is an allosteric mechanism where the potassium ion binds to a site on the enzyme that is distant from the active site. This binding induces a conformational change in the enzyme's structure, which in turn enhances its catalytic activity.

Potassium-activated enzymes are integral to many fundamental metabolic pathways. For instance, nearly every step of protein synthesis requires the presence of potassium ions. Furthermore, potassium is essential for the activation of enzymes involved in starch synthesis, which is critical for the quality of grains. The production of adenosine triphosphate (ATP), the primary energy currency of the cell, is also dependent on enzymes that are activated by potassium.

The requirement of a monovalent cation like K⁺ for enzymatic activity can induce a specific conformational state in the enzyme, which is necessary for substrate binding and catalysis. nih.gov This highlights the indispensable role of potassium in maintaining the optimal structure and function of numerous metabolic enzymes.

Advanced Investigations and Systems Biology Perspectives

Cellular Bioenergetics and Mitochondrial Function

Potassium L-aspartate is a molecule of significant interest in the study of cellular metabolism due to the integral roles of both its constituent ions. Potassium is the principal intracellular cation, essential for maintaining the electrochemical gradients that drive numerous cellular processes, while L-aspartate is a non-essential amino acid that serves as a critical node in central metabolic pathways. Advanced investigations into its properties reveal a profound influence on cellular energy production and the maintenance of mitochondrial health.

The generation of Adenosine (B11128) Triphosphate (ATP), the universal energy currency of the cell, is intricately linked to the availability of metabolic intermediates, a role effectively filled by L-aspartate. nih.gov L-aspartate contributes to ATP generation primarily through its participation in two key processes: the citric acid cycle (also known as the Krebs or TCA cycle) and the malate-aspartate shuttle. patsnap.comwikipedia.org

In the citric acid cycle, a series of chemical reactions occurring in the mitochondrial matrix, acetyl-CoA derived from carbohydrates, fats, and proteins is oxidized to produce ATP and reducing equivalents (NADH and FADH2). wikipedia.org L-aspartate can be converted to oxaloacetate, a key intermediate of the cycle, thereby replenishing the cycle's components in a process known as anaplerosis. This ensures the cycle can continue to function efficiently, particularly under high energy demand, to sustain ATP production. patsnap.com

Furthermore, L-aspartate is a crucial component of the malate-aspartate shuttle. This shuttle facilitates the transfer of reducing equivalents (NADH) generated during glycolysis in the cytoplasm into the mitochondrial matrix. wikipedia.orgnih.gov Cytoplasmic NADH cannot cross the inner mitochondrial membrane directly. Instead, its electrons are passed to oxaloacetate to form malate (B86768), which is then transported into the mitochondria. Inside, malate is re-oxidized to oxaloacetate, regenerating NADH that can then enter the electron transport chain. To complete the cycle, oxaloacetate is converted to aspartate, which is transported back to the cytoplasm. This shuttle is vital for maximizing the ATP yield from glucose oxidation through oxidative phosphorylation. wikipedia.orgnih.gov

| Metabolic Pathway | Role of L-Aspartate | Consequence for ATP Homeostasis |

| Citric Acid (TCA) Cycle | Anaplerotic precursor for oxaloacetate | Sustains the cycle's capacity for substrate oxidation and subsequent ATP synthesis. patsnap.comwikipedia.org |

| Malate-Aspartate Shuttle | Essential intermediate for transporting NADH from cytoplasm to mitochondria | Maximizes ATP yield from glycolysis by enabling aerobic respiration of cytoplasmic reducing equivalents. wikipedia.orgnih.gov |

| Nucleotide Synthesis | Precursor for purines | Indirectly influences ATP homeostasis by providing building blocks for ATP, AMP, and GTP. wikipedia.org |

Mitochondrial quality control (MQC) refers to a network of cellular processes that ensure the health and integrity of the mitochondrial pool, including mitochondrial dynamics (fusion and fission), proteostasis, and the selective removal of damaged mitochondria via mitophagy. nih.govnih.gov These systems are essential for cellular survival, and their dysfunction is linked to numerous pathologies.

The bioenergetic status of the cell, heavily influenced by substrates like L-aspartate, is a key regulator of MQC. By supporting efficient ATP production and maintaining the integrity of the citric acid cycle, L-aspartate helps preserve mitochondrial membrane potential, a critical indicator of mitochondrial health. researchgate.net A loss of membrane potential is a primary trigger for the removal of damaged mitochondria. researchgate.net

Molecular Interaction Dynamics and Computational Modeling

To understand the function of potassium L-aspartate at the most fundamental level, researchers employ sophisticated computational modeling techniques. These in silico methods provide unparalleled insight into the atomic-level interactions and dynamic behaviors that are difficult to capture through experimental means alone.

Ab initio quantum chemistry methods solve the electronic Schrödinger equation from first principles, without reliance on empirical data, to predict the properties of molecular systems. nih.gov These highly accurate calculations are used to model the intrinsic properties of aspartate-metal complexes, including those with potassium ions.

Researchers can use ab initio methods to determine the optimal three-dimensional geometry of the complex, detailing the precise bond lengths and angles between the potassium ion and the carboxylate and amino groups of the L-aspartate ligand. nih.gov This modeling can also elucidate the electronic structure of the complex, revealing how charge is distributed and how the orbitals of the metal and ligand interact. Such studies are crucial for understanding the fundamental nature of the chemical bond and the stability of these complexes in a biological environment. nih.govnih.gov

Density Functional Theory (DFT) is a class of quantum mechanical methods that is particularly well-suited for studying larger molecular systems and reaction pathways. nih.gov DFT has been widely applied to investigate the complexation of amino acids, including aspartic acid, with various ions. nih.govacs.org

DFT calculations can be used to map the potential energy surface of the binding process between a potassium ion and L-aspartate. This allows for the identification of the most energetically favorable binding sites on the aspartate molecule and the calculation of the binding energy, which quantifies the strength of the interaction. acs.org Furthermore, DFT can be used to model the entire complexation pathway, including the transition states and intermediates involved as the ion approaches and binds to the ligand. nih.govresearchgate.net These investigations provide a detailed mechanistic understanding of how these complexes form in solution.

| Computational Method | Key Investigated Properties | Type of Insight Provided |

| Ab Initio Modeling | Optimized molecular geometry, electronic structure, bond energies | Provides a high-accuracy, fundamental understanding of the intrinsic chemical and physical properties of the aspartate-metal complex. nih.govnih.gov |

| Density Functional Theory (DFT) | Binding energies, potential energy surfaces, reaction transition states | Elucidates the thermodynamic stability and kinetic pathways of the complexation reaction. nih.govnih.gov |

| Molecular Dynamics (MD) | Conformational changes over time, ligand-receptor binding modes, solvent effects | Reveals the dynamic behavior of the molecule and its interactions with biological targets in a simulated physiological environment. nih.govmdpi.com |

While quantum methods provide a static, high-accuracy picture, Molecular Dynamics (MD) simulations offer a dynamic view of molecular systems over time. mdpi.comnih.gov MD simulations apply classical mechanics to model the movements of atoms and molecules, making it possible to study the interaction of ligands like L-aspartate with large biological receptors such as enzymes and ion channels. nih.govresearchgate.net

In a typical MD simulation, an L-aspartate molecule can be placed near its target receptor in a simulated aqueous environment. The simulation then tracks the trajectory of every atom over time, revealing the process of binding. mdpi.com These simulations can identify the specific amino acid residues in the receptor that form critical hydrogen bonds or electrostatic interactions with the aspartate ligand. mdpi.com They also provide insights into the conformational changes that both the ligand and the receptor may undergo during the binding event and the crucial role that surrounding water molecules play in mediating this interaction. nih.gov This information is invaluable for understanding the molecular basis of L-aspartate's biological functions.

Osmoregulation and Cellular Adaptation Mechanisms

Potassium L-aspartate contributes to osmoregulation and cellular adaptation through the distinct physiological roles of its constituent components: the potassium cation (K+) and the L-aspartate anion. Osmoregulation is the vital process of maintaining a stable balance of salt and water across cell membranes. opentextbc.ca This equilibrium is crucial for numerous cellular functions, from maintaining cell volume to ensuring proper nerve and muscle activity.

L-aspartate and its derivatives also participate in osmoregulation, particularly within the central nervous system. N-acetylaspartate (NAA), a derivative of L-aspartate found in high concentrations in neurons, is implicated in protecting brain cells against osmotic stress. nih.gov During hyposmotic conditions (where the concentration of solutes outside the cell is lower than inside), cells tend to swell with water. Research using intracerebral microdialysis has shown that under such stress, NAA is released from neurons into the extracellular fluid. nih.gov This efflux of an intracellular osmolyte helps to counteract the osmotic gradient, reduce water influx, and thereby protect neurons from excessive swelling, a process known as regulatory volume decrease. nih.gov

In microorganisms, aspartate is a key component of "two-component regulatory systems" that allow bacteria to sense and adapt to environmental changes, including shifts in osmolarity. wikipedia.org In these systems, a sensor histidine kinase protein detects an osmotic change and transfers a phosphate (B84403) group to an aspartate residue on a response regulator protein. wikipedia.org This phosphorylation activates the response regulator, which then alters gene expression to help the cell adapt to the new osmotic environment. wikipedia.org

The table below summarizes the roles of key molecules in cellular osmoregulation as discussed in research findings.

| Molecule | System/Cell Type | Role in Osmoregulation | Research Finding |

|---|---|---|---|

| Potassium (K+) | Renal Epithelial Cells | Adaptation to high potassium load | Increased number and activity of Na-K-ATPase pumps to enhance secretion. nih.gov |

| N-acetylaspartate (NAA) | Rat Striatum Neurons | Protection against hyposmotic stress | Released into extracellular fluid during cellular swelling to facilitate regulatory volume decrease. nih.gov |

| Aspartate | Bacteria (e.g., E. coli) | Signal transduction | Acts as a phospho-acceptor in two-component systems (like EnvZ/OmpR) that respond to osmotic stress. wikipedia.org |

Neurobiological Mechanisms and Synaptic Plasticity

Potassium L-aspartate influences neurobiology primarily through the actions of L-aspartate as an excitatory neurotransmitter and the role of potassium in modulating neuronal excitability, both of which are fundamental to synaptic plasticity.

L-aspartate is recognized as an excitatory neurotransmitter in the central nervous system, similar to glutamate (B1630785). nih.govthebehavioralscientist.com It exerts its effects by binding to and activating specific receptors on the postsynaptic membrane. Research has demonstrated that L-aspartate is a selective agonist for the N-methyl-D-aspartate (NMDA) receptor, a key ion channel receptor involved in synaptic transmission and plasticity. nih.govmdpi.com However, unlike glutamate, L-aspartate shows very low affinity for α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptors. nih.gov This selective action on NMDA receptors is significant because NMDA receptor activation is a critical trigger for many forms of synaptic plasticity. jhu.edu

Synaptic plasticity refers to the ability of synapses to strengthen or weaken over time, a mechanism thought to underlie learning and memory. nih.govfrontiersin.org The two most studied forms are long-term potentiation (LTP), a long-lasting enhancement in signal transmission, and long-term depression (LTD), a prolonged reduction in synaptic efficacy. youtube.com The influx of calcium ions (Ca2+) through NMDA receptors is a crucial initiating event for both LTP and LTD. mdpi.comjhu.edu Since L-aspartate activates these receptors, it is directly involved in initiating the signaling cascades that lead to these plastic changes. nih.govnih.gov While some research suggests that L-aspartate release alone may be insufficient to activate NMDA receptors in certain brain regions like the hippocampus, other studies indicate it may be a significant co-transmitter with glutamate, particularly under conditions of metabolic stress or in specific pathways like the spinal cord. nih.govmdpi.com

The potassium component of Potassium L-aspartate plays a critical modulatory role. Potassium channels are crucial regulators of synaptic strength and neuronal excitability. nih.gov They help determine the resting membrane potential and shape the duration and frequency of action potentials. By influencing the membrane potential, extracellular potassium levels can alter the threshold for NMDA receptor activation. NMDA receptors are unique in that they are blocked by magnesium ions (Mg2+) at resting membrane potential; this block is only relieved when the membrane is sufficiently depolarized. Therefore, changes in potassium concentration that affect depolarization can modulate the conditions under which L-aspartate can activate NMDA receptors and induce plasticity. nih.gov

The following table details the receptor binding affinities of L-aspartate compared to L-glutamate, highlighting its specific action.

| Ligand | Receptor Type | Binding Affinity (Ki) | Significance |

| L-aspartate | NMDA | ~1.3 µM | High affinity, allowing activation and induction of synaptic plasticity. nih.gov |

| AMPA/kainate | > 1 mM | Very low affinity, indicating selective action on NMDA receptors. nih.gov | |

| L-glutamate | NMDA | ~250 nM | Very high affinity, primary endogenous ligand. nih.gov |

| AMPA/kainate | ~500 nM | High affinity, mediates fast excitatory transmission. nih.gov |

Specialized Research Applications and Methodologies

In Vitro Experimental Systems for Mechanistic Elucidation

The study of Potassium L-aspartate at the cellular and subcellular levels relies on a variety of sophisticated in vitro experimental systems. These methodologies are crucial for dissecting the specific roles of the potassium and L-aspartate ions in complex biological processes.

Patch-clamp techniques are a cornerstone of electrophysiology, allowing for the real-time measurement of ionic currents across cell membranes. In the context of Potassium L-aspartate, these studies are instrumental in understanding its influence on membrane potential and the activity of various ion channels.

In whole-cell patch-clamp recordings, a micropipette filled with an internal solution forms a high-resistance (gigaohm) seal with the cell membrane. This configuration allows the experimenter to control the intracellular ionic composition and measure the electrical activity of the entire cell. Potassium L-aspartate is frequently used as a primary component of the pipette's internal solution. This is because it provides a high concentration of potassium ions (K+), which is crucial for mimicking the intracellular environment and setting the potassium equilibrium potential, a key determinant of the resting membrane potential.

The choice of L-aspartate as the primary anion is significant. Unlike chloride, which is often electrophysiologically active through its own channels, aspartate is a larger, relatively impermeant anion. This property helps to maintain the osmotic balance and ionic strength of the internal solution without significantly contributing to transmembrane current, thereby isolating the currents carried by cations like K+ and Na+.

Detailed research findings have shown that the composition of the internal solution can have modulatory effects on cellular signaling pathways. For instance, studies have demonstrated that potassium salts of aspartate can increase the activity of cAMP-dependent protein kinase (PKA). This is a critical consideration, as PKA is known to phosphorylate and modulate the function of numerous ion channels. Therefore, the use of Potassium L-aspartate in the pipette solution can directly influence the physiological processes being investigated, a factor that researchers must account for in their experimental design and data interpretation.

Below is an example of a typical internal solution composition for whole-cell patch-clamp recordings:

| Component | Concentration (mM) | Purpose |

| Potassium L-aspartate | 120-140 | Primary K+ source to mimic intracellular concentration |

| KCl | 5-10 | Sets the chloride reversal potential |

| MgCl2 | 1-2 | Required for ATP-dependent enzymes |

| HEPES | 10 | pH buffer |

| EGTA | 0.5-1 | Chelates free calcium to control intracellular Ca2+ levels |

| Mg-ATP | 2-4 | Energy source for cellular processes |

| Na-GTP | 0.2-0.4 | Required for G-protein coupled signaling pathways |

This table is interactive. You can sort and filter the data.

Radiotracer kinetic uptake studies are a powerful method for quantifying the transport of specific molecules or ions across cellular membranes. By using radioactively labeled isotopes, researchers can track the movement of substances into and out of cells, providing valuable data on transporter affinity (Km) and maximum transport velocity (Vmax).

To investigate the cellular uptake of Potassium L-aspartate, two primary radiotracers would be employed: ¹⁴C-L-Aspartate and ⁴²K+. These studies are typically performed on cell cultures or isolated tissue preparations.

¹⁴C-L-Aspartate Uptake: Studies using ¹⁴C-L-Aspartate focus on the transport kinetics of the aspartate anion. Cells are incubated in a medium containing a known concentration of ¹⁴C-L-Aspartate for a defined period. After incubation, the cells are washed to remove any extracellular tracer, and the intracellular radioactivity is measured. This allows for the calculation of the rate of aspartate uptake.

Research has shown that L-aspartate is taken up by cells via specific amino acid transporters. These studies can be designed to elucidate the sodium-dependency and energy-dependency of this transport by manipulating the ionic composition of the extracellular medium and by using metabolic inhibitors.

⁴²K+ Uptake: Similar experiments can be conducted using ⁴²K+, a radioactive isotope of potassium, to study the kinetics of potassium ion transport. These studies are crucial for understanding the activity of potassium channels and transporters. The rate of ⁴²K+ influx provides a direct measure of potassium transport across the cell membrane.

By conducting these radiotracer studies in parallel, researchers can gain a comprehensive understanding of how the two components of Potassium L-aspartate are transported into the cell. It is important to note that the uptake of L-aspartate and K+ are generally mediated by separate transport systems. However, changes in the intracellular concentration of one ion can influence the transport of the other due to effects on membrane potential and the activity of voltage-gated channels and transporters.

The following table summarizes typical findings from radiotracer uptake studies:

| Radiotracer | Typical Transporter(s) | Key Findings |

| ¹⁴C-L-Aspartate | Excitatory Amino Acid Transporters (EAATs) | Uptake is often sodium-dependent and electrogenic. |

| ⁴²K+ | K+ channels, Na+/K+-ATPase, K+ transporters | Uptake is influenced by membrane potential and cellular energy status. |

This table is interactive. You can sort and filter the data.

Enzymatic assays are fundamental tools for studying the interaction of Potassium L-aspartate with specific enzymes and for quantifying its concentration in biological samples. These assays are based on the principle that an enzyme's activity is proportional to the concentration of its substrate or can be influenced by the presence of specific ions.

Assays for L-Aspartate: Several enzymes utilize L-aspartate as a substrate, and their activity can be harnessed to develop assays. A common example is the use of aspartate aminotransferase (AST), also known as glutamate-oxaloacetate transaminase (GOT). In the presence of α-ketoglutarate, AST catalyzes the conversion of L-aspartate to oxaloacetate and glutamate (B1630785). The production of oxaloacetate or glutamate can then be measured using a coupled enzyme reaction that results in a change in absorbance or fluorescence.

For instance, the oxaloacetate produced can be reduced to malate (B86768) by malate dehydrogenase (MDH), a reaction that consumes NADH. The decrease in NADH concentration can be monitored spectrophotometrically at 340 nm. The rate of this decrease is directly proportional to the initial concentration of L-aspartate.

Influence of Potassium: The potassium ion component of Potassium L-aspartate can also be a critical factor in enzymatic assays. Many enzymes require specific cations for their activity. Therefore, the development and characterization of an enzymatic assay must consider the optimal potassium concentration. Variations in K+ levels can alter the enzyme's conformation and catalytic efficiency.

The development of such assays involves several steps:

Enzyme Selection and Purification: Choosing a specific and stable enzyme that acts on L-aspartate.

Optimization of Reaction Conditions: Determining the optimal pH, temperature, and ionic strength, including the concentration of K+.

Development of a Detection Method: Coupling the enzymatic reaction to a measurable output, such as a change in absorbance, fluorescence, or the production of a specific metabolite.

Assay Validation: Characterizing the assay's sensitivity, specificity, linearity, and reproducibility.

These enzymatic assays are invaluable for studying the metabolic fate of L-aspartate derived from Potassium L-aspartate and for understanding the regulatory roles of both L-aspartate and potassium in cellular metabolism.

Omics-Based Approaches in Metabolic Research

"Omics" technologies provide a global view of molecules in a biological system. In the context of Potassium L-aspartate, metabolomics and proteomics are particularly powerful for elucidating its broader impact on cellular function.

Targeted metabolomics is a quantitative approach used to measure a defined group of metabolites. When cells are treated with Potassium L-aspartate, this technique can be employed to precisely quantify changes in the concentrations of metabolites in pathways related to aspartate and potassium.

L-aspartate is a central node in metabolism, participating in numerous key pathways. By using techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), researchers can track the metabolic fate of the L-aspartate provided by Potassium L-aspartate.

Key metabolic pathways that would be targeted include:

Amino Acid Synthesis: L-aspartate is a precursor for the synthesis of several other amino acids, including asparagine, methionine, threonine, and isoleucine.

Urea (B33335) Cycle: L-aspartate donates a nitrogen atom for the synthesis of argininosuccinate (B1211890) in the urea cycle.

Pyrimidine (B1678525) Synthesis: The entire backbone of the pyrimidine ring is derived from carbamoyl (B1232498) phosphate (B84403) and L-aspartate.

Malate-Aspartate Shuttle: This shuttle is crucial for transporting reducing equivalents from the cytoplasm to the mitochondria.

Tricarboxylic Acid (TCA) Cycle: L-aspartate can be converted to the TCA cycle intermediate oxaloacetate.

By quantifying the levels of these and other related metabolites, targeted metabolomics can provide a detailed picture of how the influx of Potassium L-aspartate perturbs cellular metabolism and helps to elucidate its downstream effects.

Proteomics involves the large-scale study of proteins, their structures, and their functions. When investigating the effects of Potassium L-aspartate, proteomic approaches can be used to identify and quantify proteins that interact with potassium ions or whose expression or activity is altered by changes in intracellular potassium or aspartate concentrations.

One powerful technique is affinity purification-mass spectrometry (AP-MS). In this approach, a "bait" protein known to bind potassium is used to pull down its interacting partners from a cell lysate. These interacting proteins can then be identified by mass spectrometry. This can reveal protein complexes involved in potassium transport and signaling.

Another approach is quantitative proteomics, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tagging (TMT). These methods allow for the comparison of protein abundance between cells treated with Potassium L-aspartate and control cells. This can identify proteins whose expression is up- or down-regulated in response to changes in intracellular potassium and aspartate levels.

These proteomic studies can help to identify novel potassium-binding proteins and to understand the broader cellular response to changes in potassium homeostasis. This includes effects on signaling pathways, gene expression, and protein trafficking. The integration of proteomic and metabolomic data can provide a comprehensive, systems-level understanding of the cellular functions of Potassium L-aspartate.

Advanced Spectroscopic and Structural Characterization

Advanced spectroscopic and structural characterization techniques are indispensable in elucidating the intricate molecular features of potassium L-aspartate. These methods provide critical insights into its conformational dynamics, binding thermodynamics, and its role in metabolic pathways.

Circular Dichroism Spectroscopy for Conformational Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the conformational properties of chiral molecules like potassium L-aspartate. This method measures the differential absorption of left and right circularly polarized light, which is exquisitely sensitive to the three-dimensional structure of the molecule. In the context of potassium L-aspartate, CD spectroscopy can be employed to investigate conformational changes induced by various factors such as pH, temperature, and interactions with other molecules. researchgate.net The coordination of the L-aspartate ligand to a metal ion, such as potassium, can induce rotational strength into its electronic transitions, giving rise to new CD signals. researchgate.net

The resulting CD spectrum provides a unique fingerprint of the molecule's conformation. For instance, changes in the ellipticity and wavelength of the CD bands can indicate shifts in the equilibrium between different rotamers or the adoption of a more ordered structure upon binding to a receptor. This information is crucial for understanding how potassium L-aspartate interacts with its biological targets and for correlating its structure with its functional activity.

| Parameter | Description | Typical Observation for Amino Acids |

| Wavelength (nm) | The specific wavelength of circularly polarized light being measured. | For amino acids, characteristic bands are often observed in the far-UV region (below 240 nm). |

| Molar Ellipticity ([θ]) | A normalized measure of the CD signal, accounting for concentration and path length. | The sign and magnitude of the molar ellipticity are indicative of the specific stereochemistry and conformation. |

| Conformational Change | A change in the three-dimensional structure of the molecule. | Alterations in the CD spectrum upon changes in solvent, pH, or binding to other molecules reflect conformational shifts. |

Isothermal Titration Calorimetry for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a highly sensitive technique used to quantify the thermodynamic parameters of binding interactions in solution. nih.govharvard.edu This method directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. nih.govwhiterose.ac.uk For potassium L-aspartate, ITC can be utilized to study its binding to proteins, enzymes, and other biological macromolecules.

In a typical ITC experiment, a solution of potassium L-aspartate is titrated into a solution containing the binding partner. The resulting heat changes are measured and plotted against the molar ratio of the reactants. From this data, several key thermodynamic parameters can be determined, including the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and the stoichiometry of the interaction (n). harvard.edunih.gov This information is fundamental to understanding the driving forces behind the binding process and for characterizing the molecular recognition events involving potassium L-aspartate.

| Thermodynamic Parameter | Symbol | Information Provided |

| Binding Affinity | Ka | The strength of the binding interaction between potassium L-aspartate and its binding partner. |

| Enthalpy Change | ΔH | The heat released or absorbed during the binding event, reflecting changes in bonding and solvation. |

| Entropy Change | ΔS | The change in the degree of disorder of the system upon binding, related to conformational changes and solvent rearrangement. |

| Stoichiometry | n | The number of potassium L-aspartate molecules that bind to a single molecule of the target. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolic Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile and powerful analytical technique for the qualitative and quantitative assessment of metabolites in biological samples. nih.gov NMR is non-invasive and provides detailed structural information, making it an ideal tool for metabolic profiling and for studying the role of potassium L-aspartate in biological systems. nih.gov The technique is highly robust, reproducible, and requires minimal sample preparation. frontiersin.org

In the context of metabolic profiling, NMR can be used to identify and quantify potassium L-aspartate in complex biological mixtures such as cell extracts, tissues, and biofluids. mdpi.comsysrevpharm.org The unique chemical environment of each proton and carbon atom in the L-aspartate molecule gives rise to a characteristic set of signals in the NMR spectrum, allowing for its unambiguous identification. Furthermore, the intensity of these signals is directly proportional to the concentration of the metabolite, enabling accurate quantification. frontiersin.org By tracking the changes in the concentration of potassium L-aspartate and other related metabolites over time, NMR can provide valuable insights into metabolic pathways and their regulation.

| NMR Parameter | Description | Application in Metabolic Profiling |

| Chemical Shift (δ) | The position of a signal in the NMR spectrum, which is dependent on the chemical environment of the nucleus. | Allows for the identification of potassium L-aspartate and other metabolites in a complex mixture. |

| Signal Intensity | The area under an NMR signal, which is proportional to the number of nuclei contributing to the signal. | Enables the quantification of the concentration of potassium L-aspartate. |

| Coupling Constant (J) | A measure of the interaction between neighboring nuclei, providing information about the connectivity of atoms. | Aids in the structural elucidation and confirmation of the identity of metabolites. |

Chromatographic Techniques for Metabolite Detection (e.g., Thin-Layer Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are fundamental for the separation, identification, and quantification of metabolites from complex biological samples. Both Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are widely used for the analysis of amino acids like L-aspartate.

Thin-Layer Chromatography

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for the qualitative analysis of amino acids. aga-analytical.com.plamrita.edu In TLC, a sample is spotted onto a thin layer of adsorbent material, typically silica (B1680970) gel, which is coated on a solid support. amrita.edu The plate is then placed in a developing chamber with a suitable solvent system (mobile phase). As the mobile phase moves up the plate by capillary action, the components of the sample are separated based on their differential partitioning between the stationary and mobile phases. amrita.edu

For the detection of L-aspartate, a visualizing agent such as ninhydrin (B49086) is typically sprayed onto the dried TLC plate. illinois.edu Ninhydrin reacts with the amino group of aspartic acid to produce a characteristic colored spot, allowing for its identification. illinois.edu The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for preliminary identification by comparing it to the Rf value of a known standard. amrita.edu

| Parameter | Description | Typical Application for L-Aspartate Detection |

| Stationary Phase | The adsorbent material coated on the TLC plate. | Silica gel is commonly used for the separation of amino acids. amrita.edu |

| Mobile Phase | The solvent system that moves up the stationary phase. | A mixture of n-propanol and water can be used. orientjchem.org |

| Visualization Reagent | A chemical used to detect the separated compounds. | Ninhydrin is a common reagent for detecting amino acids. illinois.edu |

| Retention Factor (Rf) | The ratio of the distance traveled by the analyte to the distance traveled by the solvent front. | Used for the qualitative identification of L-aspartate. amrita.edu |

High-Performance Liquid Chromatography

High-Performance Liquid Chromatography (HPLC) is a more advanced and quantitative chromatographic technique that offers higher resolution and sensitivity compared to TLC. fao.orgsigmaaldrich.com In HPLC, the sample is injected into a column packed with a stationary phase, and a liquid mobile phase is pumped through the column at high pressure. The components of the sample are separated based on their interactions with the stationary phase.

For the analysis of potassium L-aspartate, reversed-phase HPLC is often employed. nih.gov Since aspartic acid is a polar molecule, derivatization with a fluorescent tag, such as o-phthaldialdehyde (OPA), is often performed to enhance its detection by a fluorescence detector. fao.orgnih.gov The retention time, which is the time it takes for the analyte to pass through the column, is used for identification, while the peak area is used for quantification. fao.org HPLC methods can be highly sensitive, allowing for the detection of picomole levels of D- and L-aspartate. nih.gov

| Parameter | Description | Typical HPLC Conditions for L-Aspartate Analysis |

| Stationary Phase | The packing material inside the HPLC column. | A C18 reversed-phase column is commonly used. nih.gov |

| Mobile Phase | The solvent mixture that is pumped through the column. | A gradient of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile (B52724) is often used. fao.org |

| Derivatization Reagent | A chemical used to modify the analyte for enhanced detection. | o-Phthaldialdehyde (OPA) in the presence of a thiol is a common pre-column derivatization reagent for amino acids. fao.orgnih.gov |

| Detector | The device used to detect the separated components. | A fluorescence detector is highly sensitive for OPA-derivatized amino acids. fao.org |

Potassium L Aspartate in Specific Biological Contexts

Plant Physiology and Stress Acclimation

Potassium L-aspartate represents the convergence of two fundamental components for plant life: potassium (K⁺), an essential macronutrient and the most abundant cation, and L-aspartate, a central amino acid that links carbon and nitrogen metabolism. nih.govmdpi.com Their combined roles are critical for growth, development, and adaptation to environmental challenges.

Role in Growth and Development Under Variable Potassium Regimes

Optimal plant growth relies on a consistent and adequate supply of potassium. Potassium is indispensable for numerous physiological processes, including activating enzymes, regulating stomatal opening and closing, and maintaining cell turgor. umn.educropnuts.com It is crucial for the transport of water, nutrients, and carbohydrates throughout the plant. umn.edu L-aspartate serves as a primary building block for proteins and a precursor for a family of essential amino acids (methionine, threonine, lysine (B10760008), and isoleucine) and other vital molecules like nucleotides. nih.govoup.comoup.com

Under conditions of sufficient potassium, plants can efficiently utilize nitrogen to synthesize amino acids like L-aspartate, leading to robust growth, strong stems, and proper fruit and seed development. omexcanada.comwikipedia.org The availability of potassium ensures that the products of photosynthesis (sugars) are effectively transported to growing tissues, which in turn provides the carbon skeletons necessary for amino acid synthesis from precursors like L-aspartate. umn.eduomexcanada.com

When potassium is limited, plant growth is stunted, root development is poor, and yields are reduced. umn.eduwikipedia.org Potassium deficiency impairs protein synthesis even when nitrogen is abundant, leading to an inefficient use of other nutrients. Plants respond to low-potassium environments by up-regulating high-affinity potassium transporters to scavenge available ions from the soil. This adaptive response is an energy-intensive process. The metabolic network, in which L-aspartate is a key player, provides the necessary energy (ATP) and carbon intermediates to fuel these and other essential maintenance processes, allowing the plant to cope with the nutrient limitation. umn.edupatsnap.com

| Component | Role in Growth & Development | Impact of Deficiency |

|---|---|---|

| Potassium (K⁺) | Enzyme activation, stomatal regulation, water and nutrient transport, maintenance of cell turgor, carbohydrate translocation. umn.educropnuts.comcropnutrition.com | Stunted growth, poor root development, reduced yield, leaf yellowing (chlorosis) and scorching (necrosis). wikipedia.orgicl-growingsolutions.com |

| L-Aspartate (Asp) | Building block for proteins, precursor for essential amino acids and nucleotides, links carbon and nitrogen metabolism. nih.govoup.com | Impaired protein synthesis, reduced biomass accumulation, compromised stress response. nih.govoup.com |

Metabolic Reprogramming in Response to Abiotic Stress (e.g., Drought, Heat, Salt)

Potassium L-aspartate is integral to the metabolic reprogramming that enables plants to acclimate to abiotic stresses such as drought, high salinity, and extreme temperatures.

Potassium's Role: An adequate supply of potassium is critical for stress tolerance. cropnuts.commdpi.com

Drought and Salt Stress: Potassium is a primary osmoticum in plant cells, helping to maintain turgor pressure and water uptake under drought and saline conditions. mdpi.com It regulates the opening and closing of stomata, which helps plants conserve water. umn.eduomexcanada.com Under salt stress, maintaining a high intracellular K⁺/Na⁺ ratio is crucial for cellular function, and sufficient potassium helps in achieving this ionic homeostasis. ipipotash.org

Heat Stress: Potassium contributes to plant tolerance to heat stress by enhancing the antioxidant defense system and maintaining photosynthetic activity. mdpi.comipipotash.org

L-Aspartate's Role: L-aspartate and its derivatives are key metabolic players in the stress response.

Drought Stress: L-aspartate is considered a drought-responsive metabolite, with its concentration often increasing significantly in plant tissues under water deficit conditions. nih.gov This accumulation contributes to osmotic adjustment. nih.govfrontiersin.org

Heat and Salt Stress: Exogenous application of L-aspartate has been shown to improve plant tolerance to both heat and salt stress. nih.govfrontiersin.org It enhances the activity of antioxidant enzymes, which detoxify harmful reactive oxygen species (ROS) generated during stress. mdpi.com Furthermore, L-aspartate can bolster the tricarboxylic acid (TCA) cycle, providing the energy and metabolic intermediates needed to fuel defense and repair mechanisms under stressful conditions. mdpi.com

The synergy between potassium's role in maintaining cellular hydration and ionic balance and L-aspartate's function in osmotic adjustment and energetic support provides a robust mechanism for plant survival under adverse environmental conditions. mdpi.comnih.gov

| Stress Type | Role of Potassium (K⁺) | Role of L-Aspartate (Asp) |

|---|---|---|

| Drought | Maintains turgor, regulates stomata to reduce water loss, improves root water uptake. umn.edumdpi.com | Accumulates as an osmolyte for osmotic adjustment, considered a drought-responsive biomarker. nih.govnih.gov |

| Heat | Enhances antioxidant defense, helps maintain photosynthetic efficiency. mdpi.comipipotash.org | Boosts antioxidant enzyme activity, enhances the TCA cycle for energy production. mdpi.com |

| Salt | Contributes to osmotic balance, helps maintain a high K⁺/Na⁺ ratio, reducing sodium toxicity. mdpi.comipipotash.org | Contributes to osmotic adjustment and membrane stability. nih.govfrontiersin.org |

Nitrogen Assimilation and Amino Acid Pool Regulation in Plants

The synthesis of L-aspartate is a cornerstone of nitrogen assimilation in plants. After inorganic nitrogen (primarily nitrate) is taken up by the roots and reduced to ammonium, it is incorporated into organic molecules. nih.gov This process primarily forms glutamine and glutamate (B1630785), which then act as nitrogen donors for the synthesis of other amino acids. oup.commdpi.com Aspartate aminotransferase enzymes catalyze the transfer of an amino group from glutamate to oxaloacetate (a product of the TCA cycle) to form L-aspartate. nih.govoup.com

This reaction firmly establishes L-aspartate as a critical link between carbon metabolism (TCA cycle) and nitrogen metabolism. nih.govencyclopedia.pub L-aspartate then serves as a nitrogen donor and carbon skeleton for a wide array of other biomolecules. It is the precursor to the "aspartate family" of amino acids—lysine, threonine, methionine, and isoleucine—which are essential for protein synthesis. nih.govoup.com It is also readily converted to asparagine, a key compound for nitrogen transport and storage due to its high nitrogen-to-carbon ratio. nih.govencyclopedia.pub

Potassium is fundamentally linked to this entire process. An adequate supply of potassium is essential for: